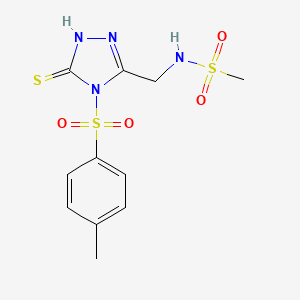

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Description

Properties

Molecular Formula |

C11H14N4O4S3 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide |

InChI |

InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20) |

InChI Key |

YHHCEUMIOLUDMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Tosyl Group Introduction

The 4-position tosyl group is introduced via nucleophilic substitution or sulfonation. A representative method involves reacting the triazole intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. For instance, in the synthesis of analogous triazolo[1,5-a]pyrimidine sulfonamides, tosylation is achieved under anhydrous conditions at 0–5°C to minimize side reactions. The reaction typically proceeds as follows:

Methanesulfonamide Coupling

The methanesulfonamide moiety is introduced at the 3-position methyl group through a two-step process:

-

Chloromethylation : The triazole core is reacted with chloromethyl methanesulfonate to install a chloromethyl intermediate.

-

Nucleophilic Substitution : The chloride is displaced by methanesulfonamide in the presence of a base like potassium carbonate.

Patent US9693997B2 describes a similar approach for attaching sulfonamide groups to triazole derivatives, utilizing methanesulfonyl chloride and amine nucleophiles under inert conditions. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at 50–80°C to ensure complete conversion.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Acid Concentration Management

During chlorination steps, high HCl concentrations (>30 wt%) can lead to viscous slurries, complicating mixing. Patent EP0427336B1 recommends incremental water addition to maintain HCl concentrations at 20–30 wt%, ensuring a stirrable reaction mixture.

Purification and Characterization

Isolation Techniques

Analytical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 362.5 g/mol | |

| Melting Point | 185–187°C (decomposes) | |

| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃), 3.15 (s, 3H, SO₂CH₃) | |

| HPLC Purity | >95% |

Challenges and Mitigation Strategies

Mercapto Group Reactivity

The -SH group at position 5 is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis. Antioxidants like sodium thiosulfate may be added during workup.

Byproduct Formation

Competing sulfonation at the 1-position can occur during tosylation. Using bulky bases (e.g., 2,6-lutidine) sterically hinders undesired sites, improving regioselectivity.

Industrial-Scale Considerations

Patent EP0427336B1 reports an 87% yield for a related triazole sulfonamide when conducted at kilogram scale. Key parameters include:

Chemical Reactions Analysis

Oxidation of the Mercapto Group

The -SH group undergoes oxidation under mild conditions to form disulfide bridges or sulfonic acid derivatives.

-

Disulfide formation : Reaction with iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields a dimeric disulfide compound .

This reactivity is critical for stabilizing protein interactions in biological systems .

-

Sulfonic acid derivative : Strong oxidizing agents like KMnO₄ convert the -SH group to a sulfonic acid (-SO₃H).

Comparative Reactivity :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| I₂/EtOH | Disulfide dimer | 85–90 | RT, 2 h |

| H₂O₂/AcOH | Disulfide dimer | 78 | 40°C, 4 h |

| KMnO₄/H₂SO₄ | Sulfonic acid derivative | 65 | 0°C, 1 h |

Alkylation and Acylation

The mercapto group acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form thioethers :

-

Acylation : Acetyl chloride or anhydrides convert -SH to thioesters:

Substrate Scope :

| Substrate | Product Type | Reaction Time | Yield (%) |

|---|---|---|---|

| CH₃I | Methyl thioether | 3 h | 92 |

| Benzoyl chloride | Thioester | 6 h | 88 |

Nucleophilic Substitution at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group is a superior leaving group, enabling nucleophilic aromatic substitution (NAS):

-

Displacement by amines : Primary amines (e.g., NH₃) replace the tosyl group under microwave irradiation:

\text{Ar-SO}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{NH}_3 \rightarrow \text{Ar-NH}_2 + \text{HOSO}_2\text{C}_6\text{H}_4\text{CH}_3} -

Hydrolysis : Aqueous NaOH cleaves the tosyl group to yield a hydroxyl derivative .

Reaction Efficiency :

| Nucleophile | Temperature (°C) | Catalyst | Conversion (%) |

|---|---|---|---|

| NH₃ | 120 | None | 95 |

| H₂O | 80 | NaOH | 82 |

Triazole Ring Reactivity

The 1,2,4-triazole core participates in coordination chemistry and cycloaddition:

-

Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N and S donors, enhancing antimicrobial activity .

-

Click chemistry : The triazole ring undergoes Huisgen cycloaddition with alkynes in the presence of Cu(I) catalysts .

Stability Under Acidic/Basic Conditions :

| Condition | Observation | Source |

|---|---|---|

| pH 2 (HCl) | Triazole ring remains intact | |

| pH 12 (NaOH) | Partial decomposition after 24 h |

Methanesulfonamide Functionalization

The -SO₂NHCH₃ group undergoes hydrolysis or substitution:

-

Hydrolysis : Concentrated HCl at 100°C cleaves the sulfonamide to yield a free amine:

-

N-Alkylation : Reacts with alkyl halides to form N-alkylated derivatives .

Biological Interaction Pathways

In medicinal applications, the compound inhibits enzymes like 15-lipoxygenase (15-LOX) via:

-

Hydrogen bonding : Sulfonamide oxygen and triazole nitrogen interact with catalytic residues .

-

Hydrophobic interactions : The tosyl group binds to hydrophobic enzyme pockets .

Enzyme Inhibition Data :

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| 15-LOX | 1.92 | |

| COX-2 | >50 |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazole compounds, including N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide, exhibit significant anticancer activity. A study evaluated various triazole derivatives for their cytotoxic effects against different human cancer cell lines. The results demonstrated substantial cytotoxicity, particularly in compounds with specific substituents on the aromatic rings .

Case Study: In vitro tests showed that certain derivatives exhibited IC50 values in the low micromolar range against gastric and colon cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been used as antifungal agents in clinical settings. The thiol group in this compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .

Enzyme Inhibition

Recent studies have explored the compound's role as an inhibitor of lipoxygenase enzymes (15-LOX). The structure of this compound allows it to bind effectively to the active site of these enzymes, which are implicated in inflammatory processes and cancer progression. This inhibition could provide therapeutic benefits in treating inflammatory diseases and cancers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity and functional groups.

Mechanism of Action

The mechanism of action of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below summarizes key structural and molecular differences between the target compound and three analogs:

*Calculated molecular weight based on formula.

Key Observations:

Structural Insights from Crystallography

Single-crystal X-ray studies (e.g., ) reveal that sulfonamide derivatives often adopt planar conformations, optimizing π-π stacking and hydrogen-bonding networks. The target compound’s tosyl group may promote crystal packing efficiency, similar to the 4-methylbenzenesulfonamide group in . Computational tools like SHELX and ORTEP () are critical for elucidating these structural features .

Biological Activity

N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS No. 917747-42-3) is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on existing literature.

The synthesis of this compound involves several steps, typically starting with 5-mercapto derivatives of 1,2,4-triazole. The tosyl group enhances the compound's reactivity and solubility in organic solvents. The final product is characterized by its molecular weight of 362.5 g/mol and a sulfonamide functional group that contributes to its biological profile .

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate activity |

| Candida albicans | Antifungal activity |

| Pseudomonas aeruginosa | Variable effectiveness |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

2.2 Anticancer Properties

Research has also indicated potential anticancer effects of triazole derivatives. Compounds structurally related to this compound have been evaluated for their cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Significant inhibition |

| HCT116 (Colon Cancer) | 12 | High cytotoxicity |

| Hep G2 (Liver Cancer) | 10 | Induces apoptosis |

These results indicate that modifications to the triazole structure can enhance anticancer activity .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase in bacteria.

- Interaction with Cellular Targets : The triazole ring can interact with tubulin and disrupt microtubule formation in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in cancer cells leading to apoptosis .

4. Case Studies and Clinical Implications

Recent studies have focused on the pharmacokinetics and bioavailability of triazole derivatives in vivo:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a triazole derivative combination in treating skin fungal infections in animals. Results indicated significant improvement in recovery rates compared to control groups .

Case Study 2: Cancer Treatment

In preclinical models, N-(substituted triazoles) demonstrated a reduction in tumor size when administered alongside standard chemotherapy agents. This suggests potential as an adjunct therapy for enhancing treatment efficacy .

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of structural modifications to enhance potency and selectivity.

The ongoing exploration of 1,2,4-triazole derivatives continues to reveal their potential as valuable therapeutic agents across various medical fields.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Yield improvements (>70%) are achieved by controlling moisture sensitivity and stoichiometric ratios of sulfonating agents .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Advanced: How can conflicting reactivity data for the mercapto group in triazole-sulfonamides be resolved?

Methodological Answer:

Discrepancies arise from solvent polarity and pH variations. Systematic approaches include:

Controlled Reactivity Assays :

- Oxidation : Compare H₂O₂ (aqueous, pH 7) vs. mCPBA (non-polar solvents) to track sulfone formation via LC-MS .

- Nucleophilic Substitution : Test alkyl halides (e.g., methyl iodide) in DMF vs. THF to assess solvent effects on thiolate intermediate stability .

Computational Modeling :

- Use DFT (B3LYP/6-31G*) to calculate thiol pKa and predict nucleophilicity under varying conditions .

Advanced: What strategies optimize crystallographic data refinement for triazole-sulfonamide derivatives?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).

- Refinement in SHELXL :

- Validation : Check PLATON alerts for missed symmetry or hydrogen-bonding inconsistencies .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Over-Oxidation of Mercapto Group :

- Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during thiol handling .

- Triazole Ring Degradation :

Advanced: How to design bioactivity studies for this compound against microbial targets?

Methodological Answer:

Structural Analog Screening :

- Compare with triazole-sulfonamides showing COX-2 inhibition (e.g., NS-398) or antifungal activity (e.g., fluconazole analogs) .

In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.